molecular formula C7H3Cl2NO3 B1349748 5-Chloro-2-nitrobenzoyl chloride CAS No. 41994-44-9

5-Chloro-2-nitrobenzoyl chloride

Cat. No.: B1349748
CAS No.: 41994-44-9
M. Wt: 220.01 g/mol
InChI Key: ZYUYCUXFKGUOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fifth position and a nitro group at the second position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrobenzoyl chloride typically involves the chlorination of 5-chloro-2-nitrobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows :

    Starting Material: 5-Chloro-2-nitrobenzoic acid.

    Reagent: Thionyl chloride (SOCl2).

    Reaction Conditions: The reaction is usually conducted under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask. This ensures complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloro-2-nitrobenzoic acid and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.

    Hydrolysis: Water or aqueous solutions under ambient conditions.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    5-Chloro-2-aminobenzoyl chloride: from reduction.

    5-Chloro-2-nitrobenzoic acid: from hydrolysis.

Scientific Research Applications

5-Chloro-2-nitrobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, antibacterial, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in synthesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzoyl chloride: Similar structure but with different substitution pattern.

    4-Nitrobenzoyl chloride: Lacks the chlorine substituent, leading to different reactivity.

    2-Nitrobenzoyl chloride: Lacks the chlorine substituent, affecting its chemical properties.

Uniqueness: 5-Chloro-2-nitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The chlorine atom increases the electrophilicity of the acyl chloride group, while the nitro group provides additional sites for chemical modification .

Properties

IUPAC Name

5-chloro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYCUXFKGUOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369086
Record name 5-chloro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-44-9
Record name 5-chloro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100.00 g (0.50 mol) of 5-chloro-2-nitrobenzoic acid were mixed with 72.20 g (0.61 mol) of thionyl chloride and the mixture was heated under reflux for 2 h. The excess thionyl chloride was removed in vacuo. 106.50 g (ca. 98%) of crude 5-chloro-2-nitro-benzoyl chloride were obtained as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-chloro-2-nitrobenzoic acid (21 g, 100 mmol) in dry methylene chloride (200 mL) at 0° C. were added several drops of DMF, followed by oxalyl chloride (13 mL, 150 mmol). The reaction was warmed to ambient temperature. After 16 hours the solvents were removed and the viscous oil dried in vacuo to afford 23 g (quantitative yield) of 5-chloro-2-nitrobenzoyl chloride; NMR (CDCl3) 8.1 (d, 1), 7.7 (m, 2) ppm.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-nitrobenzoyl chloride
Reactant of Route 2
5-Chloro-2-nitrobenzoyl chloride
Reactant of Route 3
5-Chloro-2-nitrobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-nitrobenzoyl chloride
Reactant of Route 5
5-Chloro-2-nitrobenzoyl chloride
Reactant of Route 6
5-Chloro-2-nitrobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.